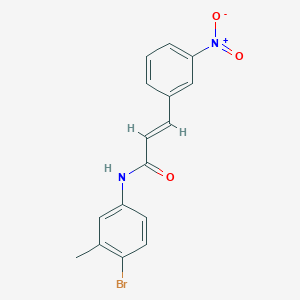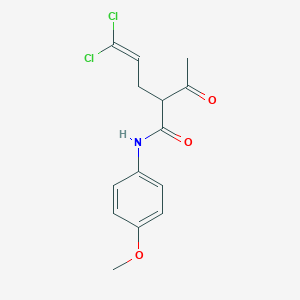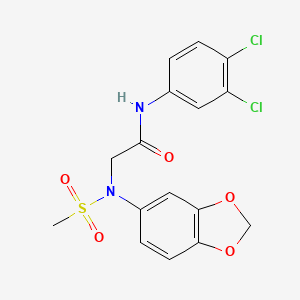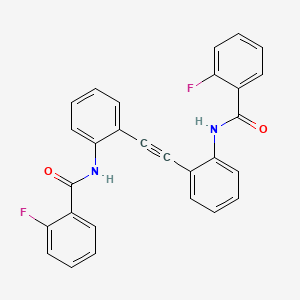
N-(4-bromo-3-methylphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3-(3-nitrophenyl)acrylamide, commonly known as BPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that can easily penetrate cell membranes and can bind to various proteins, making it a useful tool for studying protein-protein interactions.
作用機序
The mechanism of action of BPA is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target protein. This can lead to changes in protein conformation and function, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
BPA has been shown to have a range of biochemical and physiological effects on cells and tissues. It can induce changes in gene expression, alter cell signaling pathways, and affect cellular metabolism. BPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potentially useful therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using BPA in lab experiments is its ability to bind to a wide range of proteins, making it a versatile tool for studying protein-protein interactions. However, BPA is a relatively small molecule and may not be suitable for studying larger protein complexes. Additionally, the covalent binding of BPA to proteins can lead to irreversible changes in protein structure and function, which may limit its usefulness in some experiments.
将来の方向性
There are many potential future directions for research involving BPA. One area of interest is the development of BPA-based therapeutics for the treatment of cancer and other diseases. Another area of research is the development of new methods for studying protein-protein interactions using BPA and other small molecules. Additionally, there is ongoing interest in understanding the mechanism of action of BPA and its effects on cellular metabolism and signaling pathways.
合成法
The synthesis of BPA is a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride to form the final product. The synthesis of BPA requires a high degree of skill and expertise and is typically carried out in a laboratory setting.
科学的研究の応用
BPA has been used extensively in scientific research as a tool for studying protein-protein interactions. It has been shown to bind to a wide range of proteins, including enzymes, receptors, and transporters. BPA can also be used to study the effects of protein-ligand interactions on protein stability and function.
特性
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-9-13(6-7-15(11)17)18-16(20)8-5-12-3-2-4-14(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIFEBMYBNEMPP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-3-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)


![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)
![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)